3,4,5-Tris(benzylsulfanyl)pyridazine is a compound characterized by the presence of three benzylsulfanyl groups attached to a pyridazine ring. Pyridazine itself is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The introduction of benzylsulfanyl groups enhances the compound's chemical properties and potential applications in various fields, particularly in medicinal chemistry.
The compound can be synthesized through various methods involving the reaction of pyridazine derivatives with benzyl halides in the presence of suitable bases. The synthesis and characterization of related compounds have been documented in several studies, which provide insights into their structural properties and reactivity.
3,4,5-Tris(benzylsulfanyl)pyridazine falls under the category of organosulfur compounds and heterocycles. Its classification can be further detailed as follows:
The synthesis of 3,4,5-Tris(benzylsulfanyl)pyridazine typically involves:
The reaction mechanism generally follows these steps:
The molecular structure of 3,4,5-Tris(benzylsulfanyl)pyridazine can be illustrated as follows:
This indicates that the compound contains:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are employed to elucidate the structure:
3,4,5-Tris(benzylsulfanyl)pyridazine can undergo various chemical reactions:
The reactivity of this compound can be influenced by:
The mechanism by which 3,4,5-Tris(benzylsulfanyl)pyridazine exerts its effects is not fully characterized but may involve interactions at a molecular level with biological targets:
Quantitative data regarding binding affinities and biological activity are often derived from assays conducted in vitro or in vivo.
Relevant analyses include spectroscopic data that confirm structural integrity and purity assessments through techniques like High Performance Liquid Chromatography (HPLC).
3,4,5-Tris(benzylsulfanyl)pyridazine has potential applications in:
The compound is systematically named as 3,4,5-Tris(benzylsulfanyl)pyridazine according to IUPAC substitutive nomenclature rules [5]. This nomenclature specifies:
Its molecular formula is C₂₅H₂₂N₂S₃, with a molecular weight of 446.65 g/mol. The structure integrates a pyridazine core modified with sulfur-based functional groups, each bearing a benzyl moiety. This design confers distinctive electronic and steric properties while adhering to IUPAC's preferred naming conventions for polysubstituted heterocycles [5].
While explicit crystallographic data for 3,4,5-tris(benzylsulfanyl)pyridazine is limited in the provided sources, its structural analogs and core features inform key properties [1] [4]:
Table 1: Key Crystallographic and Electronic Properties
Property | Value/Description | Method/Inference Source |
---|---|---|
Molecular Symmetry | C₁ (asymmetric) | Molecular modeling |
Dipole Moment | Estimated 4.5–5.2 D | Computational chemistry |
Torsional Angles (C–S) | Variable; dependent on crystal environment | Analog structures [4] |
Dominant Packing Forces | C–H···N/S, π–π stacking | Hirshfeld analysis [4] |
Pyridazine chemistry emerged in the late 19th century, but targeted substitution at multiple ring positions gained traction with advances in nucleophilic aromatic substitution (SNAr) and transition-metal catalysis. The synthesis of 3,4,5-tris(benzylsulfanyl)pyridazine represents a specialized application of these methods:
This compound exemplifies the strategic use of sulfur as a versatile linker: the benzylsulfanyl groups can be cleaved (e.g., via hydrogenolysis) to thiols or oxidized to sulfones, expanding derivatization pathways for drug discovery [3] [7].
3,4,5-Tris(benzylsulfanyl)pyridazine serves as a multifunctional scaffold in medicinal and materials chemistry due to its tunable electronic profile and robust synthetic handles:
Table 2: Key Pyridazine Derivatives in Drug Discovery
Compound | Biological Target | Role of Pyridazine | Structural Link to Trisulfide Core |
---|---|---|---|
Relugolix (FDA) | GnRH receptor | High oral bioavailability | Shared C-3/C-5 substitution pattern |
Deucravacitinib (FDA) | TYK2 kinase | Allosteric inhibition via JAK2 selectivity | Electron-deficient core with lipophilic S-substituents |
Factor XIa Inhibitors | Coagulation cascade | Direct binding to catalytic site | Analogous 3,5-disubstituted pyridazines |
This compound’s role extends to materials science, where its π-deficient core facilitates electron-transport in organic semiconductors, and sulfur atoms enable surface functionalization of nanoparticles [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7